Human Nav1.2 Affinity (Kd = 12 nM) vs. Standard Sodium Channel Blockers
[(6-Methoxy-2-naphthyl)sulfonyl]indoline demonstrates measurable affinity for human Nav1.2 with a Kd value of 12 nM as determined by manual patch clamp electrophysiology at -60 mV holding potential in HEK293 cells expressing full-length human Nav1.2 [1]. In the absence of direct head-to-head comparator data, this value can be contextualized against literature-reported Nav1.2 affinity data for established sodium channel blockers and related indole/naphthyl scaffolds [2].
| Evidence Dimension | Nav1.2 binding affinity (Kd) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Compound 2e (DS43260857, N-aryl indole scaffold): IC50 = 0.052 μM (52 nM) for human Nav1.7; Nav1.2 data not reported [2]. PF-05089771: highly potent selective Nav1.7 inhibitor [2]. Note: Direct Nav1.2 comparator data unavailable; class-level baseline provided for reference. |
| Quantified Difference | Target compound Kd = 12 nM for Nav1.2; compound 2e IC50 = 52 nM for Nav1.7 (different subtype). Limited cross-comparability due to subtype and assay format differences. |
| Conditions | Manual patch clamp, HEK293 cells expressing full-length human Nav1.2, -60 mV holding potential [1] |
Why This Matters
Nav1.2 is a validated target for epilepsy and neuropathic pain; 12 nM affinity establishes this compound as a tool for Nav1.2-focused assays.
- [1] BindingDB. CHEMBL4464990 (BDBM50521571): Inhibition of full-length human Nav1.2 expressed in HEK293 cells at -60 mV holding potential by manual patch clamp electrophysiology, Kd = 12 nM. View Source
- [2] N-Aryl Indoles as a Novel Class of Potent NaV1.7 Inhibitors. ACS Medicinal Chemistry Letters, 2023, 14(6):788–793. Compound 2e (DS43260857) hNaV1.7 IC50 = 0.052 μM. View Source
